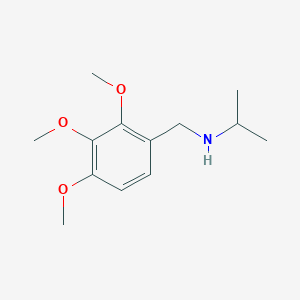

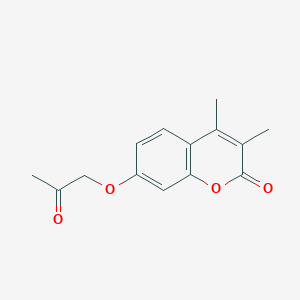

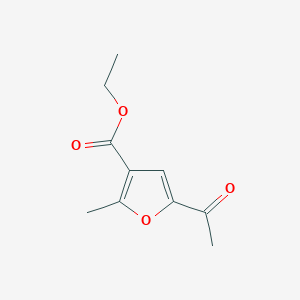

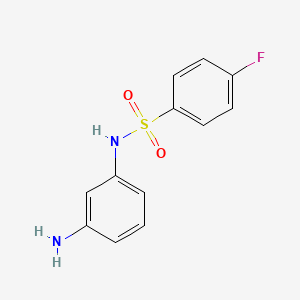

![molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4](/img/structure/B1270683.png)

[2,2'-Bipyridin]-4-amine

Übersicht

Beschreibung

2,2'-Bipyridin-4-amine, commonly known as Bipy, is an organic compound that has a wide range of industrial, medical, and scientific applications. Bipy is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom. Bipy is a colorless, water-soluble solid that is stable under normal conditions. It is widely used in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Bipy has also been studied for its potential applications in medicine, particularly for its effects on enzyme activity.

Wissenschaftliche Forschungsanwendungen

Transition-Metal Catalysis

[2,2’-Bipyridin]-4-amine is a valuable ligand in transition-metal catalysis. Its ability to form stable complexes with metals can enhance the reactivity and selectivity of catalytic processes. This compound is particularly useful in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are pivotal in the synthesis of complex organic molecules .

Photosensitizers

In the field of photoredox catalysis, [2,2’-Bipyridin]-4-amine derivatives serve as photosensitizers. They absorb light and transfer energy or electrons to other molecules, initiating photochemical reactions. This application is crucial in developing new materials and in solar energy conversion .

Supramolecular Chemistry

The nitrogen atoms in [2,2’-Bipyridin]-4-amine can engage in non-covalent interactions, leading to the formation of supramolecular structures. These structures have potential applications in the design of molecular machines, sensors, and materials with novel properties .

Biologically Active Molecules

Bipyridine derivatives, including [2,2’-Bipyridin]-4-amine, are used to create biologically active molecules. They can exhibit antifungal, antibacterial, and antiviral activities, making them significant in pharmaceutical research and development .

Electrochemical Applications

The electrochemical properties of [2,2’-Bipyridin]-4-amine make it suitable for use in electrochemical sensors and devices. When functionalized appropriately, it can act as an electron mediator in various electrochemical systems .

Material Chemistry

In material chemistry, [2,2’-Bipyridin]-4-amine is used to modify the surface of materials to improve their properties. It can be used to functionalize carbon nanotubes, enhancing their conductivity and mechanical strength, which is beneficial for developing advanced composites .

Wirkmechanismus

Target of Action

A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, has been reported to target the mitogen-activated protein kinase 10

Mode of Action

The exact mode of action of [2,2’-Bipyridin]-4-amine is currently unknown. The mode of action generally refers to the functional or anatomical changes at a cellular level induced by exposure to a substance

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and a change in these pathways can have significant downstream effects

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

A related compound, 6-amino-2,2’-bipyridine, has been used to develop a fluorescence probe for endogenous zn2+ in living cells This suggests that [2,2’-Bipyridin]-4-amine might also interact with cellular components and exert molecular effects

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGQQMUSFJRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361249 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridin]-4-amine | |

CAS RN |

14151-21-4 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [2,2'-Bipyridin]-4-amine a suitable ligand for Palladium in the context of Suzuki reactions?

A1: [2,2'-Bipyridin]-4-amine possesses several characteristics that make it attractive as a ligand for Palladium in Suzuki reactions:

- Functionalization: The amine group (-NH2) provides a handle for further functionalization. In the research paper [], this is exploited to anchor the ligand onto nanocellulose, creating a heterogeneous catalyst.

Q2: What are the advantages of using a heterogeneous catalyst like the one presented in the paper?

A2: Heterogeneous catalysts, where the catalyst exists in a different phase than the reactants, offer several advantages:

- Easy Separation: The catalyst can be easily separated from the reaction mixture, simplifying purification and reducing waste. []

- Recyclability: Heterogeneous catalysts can often be recovered and reused multiple times, improving process economics and sustainability. The paper demonstrates this by successfully reusing the synthesized catalyst for multiple cycles in the Suzuki reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

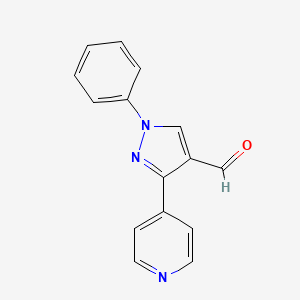

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)